2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid
Overview
Description
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)acetic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the triazole ring in the structure imparts unique chemical properties to the compound, making it a valuable target for research and development.
Mechanism of Action
Target of Action
Similar compounds such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine are known to interact with copper ions, particularly cu(i), stabilizing them towards disproportionation and oxidation .
Mode of Action
Related compounds have been shown to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also interact with its targets in a similar manner, potentially influencing chemical reactions.
Pharmacokinetics
Related compounds have been described as having drug-like properties , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Related compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting that this compound might also have cytotoxic effects.
Action Environment
It’s worth noting that related compounds have been described as stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. The general synthetic route involves the following steps:
- Preparation of the azide precursor: This can be achieved by reacting benzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
- Preparation of the alkyne precursor: This involves the synthesis of propargyl acetic acid.
- CuAAC reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. It has shown promising results in inhibiting the growth of cancer cells and bacteria.
Chemical Biology: The triazole ring is a bioisostere of amides and can be used to design molecules that mimic natural substrates or inhibitors of enzymes.
Materials Science: The compound can be used in the synthesis of functional materials, such as polymers and dendrimers, due to its ability to form stable triazole linkages.
Drug Discovery: The compound serves as a scaffold for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)acetic acid can be compared with other similar compounds, such as:
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an acetic acid group, which can affect its solubility and reactivity.
1-Benzyl-1H-1,2,3-triazole-4-methanol: This compound has a hydroxyl group instead of an acetic acid group, which can influence its hydrogen bonding and polarity.
1-Benzyl-1H-1,2,3-triazole-4-thiol: This compound has a thiol group instead of an acetic acid group, which can impact its redox properties and reactivity with metal ions.
The uniqueness of this compound lies in its combination of the triazole ring and the acetic acid group, which imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
2-(1-benzyltriazol-4-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAZRSGRAKKDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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